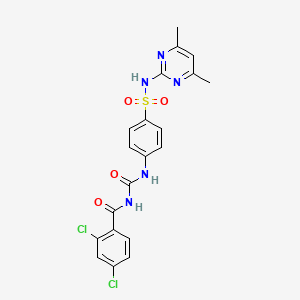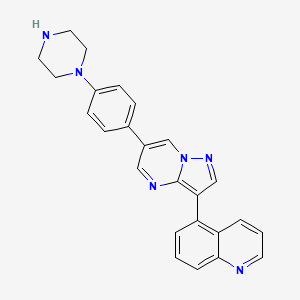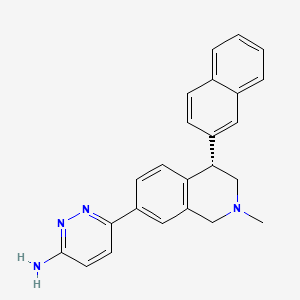
Liafensine
Descripción general
Descripción
Es un inhibidor de la recaptación triple de primera clase que se dirige a los transportadores de serotonina, noradrenalina y dopamina . A pesar de su prometedor perfil farmacológico, el desarrollo se detuvo en 2013 debido a su incapacidad para demostrar una efectividad superior en comparación con los tratamientos existentes .
Aplicaciones Científicas De Investigación
Liafensine se ha estudiado principalmente por su potencial en el tratamiento del trastorno depresivo mayor y la depresión resistente al tratamiento . Su mecanismo de acción único como inhibidor triple de la recaptación lo convierte en una herramienta valiosa en la investigación neurofarmacológica. Además, la capacidad de this compound para modular múltiples sistemas de neurotransmisores simultáneamente tiene implicaciones para el estudio de las complejas interacciones entre la serotonina, la noradrenalina y la dopamina en el cerebro.
Métodos De Preparación
La síntesis de Liafensine implica múltiples pasos, comenzando con la formación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye:
Formación del núcleo de isoquinolina: Esto implica reacciones de ciclización para formar el sistema de anillo de isoquinolina.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como las porciones naftilo y piridazinamina, mediante reacciones de sustitución.
Ensamblaje final: El producto final se obtiene a través de una serie de pasos de purificación, incluyendo cristalización y cromatografía.
Los métodos de producción industrial para this compound probablemente involucrarían la optimización de estas rutas sintéticas para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Liafensine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, lo que potencialmente altera sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución se utilizan comúnmente en la síntesis de this compound para introducir diferentes grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Mecanismo De Acción
Liafensine ejerce sus efectos inhibiendo la recaptación de serotonina, noradrenalina y dopamina, lo que aumenta los niveles de estos neurotransmisores en la hendidura sináptica . Esto lleva a una mayor neurotransmisión y mejora del estado de ánimo y la función cognitiva. Los objetivos moleculares de this compound son el transportador de serotonina (SERT), el transportador de noradrenalina (NET) y el transportador de dopamina (DAT), a los que se une con alta afinidad .
Comparación Con Compuestos Similares
Liafensine es único entre los antidepresivos debido a su mecanismo de inhibición triple de la recaptación. Compuestos similares incluyen:
Amitifadina: Otro inhibidor de la recaptación triple con un mecanismo de acción similar.
Ansofaxina: Un inhibidor de la recaptación de serotonina-noradrenalina-dopamina con propiedades farmacológicas comparables.
En comparación con estos compuestos, this compound ha mostrado un perfil farmacocinético distinto y un conjunto único de efectos secundarios, lo que puede influir en su utilidad clínica .
Propiedades
Número CAS |
1198790-53-2 |
|---|---|
Fórmula molecular |
C24H22N4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |
InChI |
InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |
Clave InChI |
VCIBGDSRPUOBOG-QFIPXVFZSA-N |
SMILES isomérico |
CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
SMILES |
NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |
SMILES canónico |
CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-820836; BMS 820836; BMS820836; Liafensine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
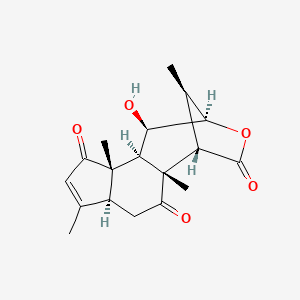
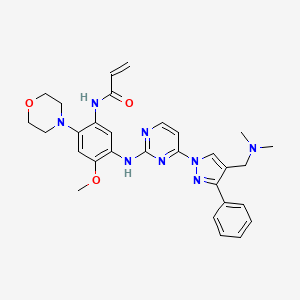

![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)
